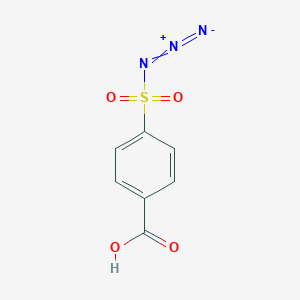

4-Carboxybenzenesulfonazide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(azidosulfonyl)- typically involves the reaction of benzoic acid derivatives with azide sources. One common method is the reaction of 4-chlorosulfonylbenzoic acid with sodium azide in an aqueous medium . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired azidosulfonyl group.

Industrial Production Methods: Industrial production of benzoic acid, 4-(azidosulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4-Carboxybenzenesulfonazide undergoes various chemical reactions, including:

Substitution Reactions: The azidosulfonyl group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as sodium borohydride.

Click Chemistry: The compound is a valuable reagent in click chemistry, particularly in the formation of triazoles.

Common Reagents and Conditions:

Sodium Azide: Used in the synthesis of the compound.

Sodium Borohydride: Employed in the reduction of the azide group.

Copper Catalysts: Utilized in click chemistry reactions.

Major Products Formed:

Aminobenzoic Acid Derivatives: Formed through the reduction of the azide group.

Triazole Derivatives: Produced via click chemistry reactions.

Aplicaciones Científicas De Investigación

4-Carboxybenzenesulfonazide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azides and triazoles.

Biology: The compound is employed in bioconjugation techniques to label biomolecules with azide groups.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of benzoic acid, 4-(azidosulfonyl)- involves the reactivity of the azidosulfonyl group. The azide group can participate in cycloaddition reactions, forming stable triazole rings . This reactivity is harnessed in click chemistry, where the compound acts as a key reagent . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparación Con Compuestos Similares

4-Chlorosulfonylbenzoic Acid: A precursor in the synthesis of benzoic acid, 4-(azidosulfonyl)-.

4-Sulfamoylbenzoic Acid: Another sulfonyl derivative of benzoic acid.

4-Fluorosulfonylbenzoic Acid: A fluorinated analog with similar reactivity.

Uniqueness: 4-Carboxybenzenesulfonazide is unique due to its azidosulfonyl group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to participate in click chemistry and form stable triazole rings sets it apart from other benzoic acid derivatives .

Actividad Biológica

4-Carboxybenzenesulfonazide, a sulfonamide derivative, has garnered attention in various biological applications due to its unique chemical properties. This article delves into its biological activity, focusing on its roles in oligonucleotide modification, drug synthesis, and potential therapeutic applications.

This compound is characterized by its azide functional group, which allows for versatile reactions such as click chemistry and Staudinger reactions. These reactions are pivotal in creating conjugates with oligonucleotides and other biomolecules, enhancing their stability and functionality.

Synthesis Pathways

- Staudinger Reaction : This method utilizes 4-carboxybenzenesulfonyl azide to modify oligonucleotides at the phosphate position. The reaction leads to the formation of amide bonds with primary amines, enabling the introduction of various side chains that can enhance intracellular delivery of therapeutic agents .

- Click Chemistry : This approach has been employed to graft this compound onto peptides for creating integrin ligands. The resulting conjugates have shown promising results in targeting specific cells involved in angiogenesis and cancer metastasis .

1. Oligonucleotide Conjugation

This compound has been effectively used in modifying oligonucleotides to improve their therapeutic potential. The introduction of carboxylic acid functionalities at specific positions allows for better interaction with cellular components, enhancing the efficacy of antisense oligonucleotides.

Table 1: Summary of Oligonucleotide Modifications Using this compound

| Modification Type | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide Bond Formation | Staudinger reaction with primary amines | 70-90 | Stable conjugates formed |

| Phosphate Modification | Solid-phase synthesis with activated esters | Varies | Allows for multiple modifications |

| Terminal Conjugation | Direct coupling at 5'-end | High | Retains protective groups during synthesis |

2. Drug Development

The compound has been utilized as a reactant in the synthesis of anti-inflammatory agents and other pharmaceuticals. Its ability to undergo chemoselective reactions makes it a valuable intermediate in drug design .

Case Study 1: Integrin Ligands

Research involving the use of this compound in developing RGD-containing integrin ligands demonstrated enhanced binding affinity to αvβ3 integrins, which are implicated in tumor growth and metastasis. The multimerization of these ligands showed a tenfold increase in affinity with each additional unit, suggesting significant potential for targeted cancer therapies .

Case Study 2: Oligonucleotide Therapeutics

In a study focused on modifying nucleic acids for therapeutic applications, 4-carboxybenzenesulfonyl azide was used to create stable oligonucleotide conjugates that exhibited improved cellular uptake and therapeutic efficacy against specific targets in cancer cells .

Propiedades

IUPAC Name |

4-azidosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWULJVXJAZBQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066175 | |

| Record name | Benzoic acid, 4-(azidosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17202-49-2 | |

| Record name | 4-(Azidosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17202-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(azidosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017202492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(azidosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(azidosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxybenzenesulfonazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is 4-carboxybenzenesulfonyl azide used to modify polymers like ethylene-propylene copolymer (EPM)?

A: 4-Carboxybenzenesulfonyl azide can functionalize EPM in a one-step procedure to create EPM-PA6 graft copolymers. [] This process, conducted in a molten mixture of EPM and polyamide 6 (PA6), leverages the reactivity of the azide group. The functionalization primarily occurs on the polyolefin, leading to the formation of graft copolymers at the interface. These graft copolymers are crucial for improving the compatibility of the blend compared to traditional two-step procedures or methods using commercial maleic acid derivatives. []

Q2: What makes 4-carboxybenzenesulfonyl azide useful in oligonucleotide conjugation?

A: 4-Carboxybenzenesulfonyl azide is a valuable reagent for introducing modifications at the internucleotidic phosphate position of oligonucleotides. [] This is achieved through a solid-phase Staudinger reaction, targeting the phosphite triester formed during phosphoramidite coupling. The reaction can utilize the compound with a free carboxy group or as an activated ester (e.g., pentafluorophenyl, 4-nitrophenyl, or pentafluorobenzyl). This allows for the introduction of a carboxylic acid function at the terminal or internal internucleotidic phosphate. [] Subsequent reactions with this carboxylic acid group, such as amide bond formation with amines, allow for the creation of diverse oligonucleotide conjugates. []

Q3: What happens to 4-carboxybenzenesulfonyl azide under high pressure, and how does its structure contribute to this behavior?

A: 4-Carboxybenzenesulfonyl azide undergoes several phase transitions under high pressure. It transitions from phase I to II between 0.5–0.9 GPa and then to phase III starting around 2.5 GPa. [] Above 10.5 GPa, it becomes amorphous. [] The presence of the sulfonyl group plays a crucial role in these transitions, particularly in its amorphization. It facilitates the decomposition of the azide group under pressure. [] This highlights the influence of specific functional groups on the compound's behavior under extreme conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.